(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone
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Overview
Description
(4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone is a synthetic organic compound that features a piperazine ring substituted with a fluoroethyl group and a tetrahydrofuran ring attached to a methanone group
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves the following steps:
-
Formation of the Piperazine Intermediate:
- Starting with piperazine, the fluoroethyl group is introduced via nucleophilic substitution using 2-fluoroethyl chloride in the presence of a base such as potassium carbonate.
- Reaction conditions: Solvent (e.g., acetonitrile), temperature (room temperature to reflux), and reaction time (several hours).
-
Attachment of the Tetrahydrofuran Ring:
- The tetrahydrofuran ring is introduced by reacting the fluoroethyl-substituted piperazine with tetrahydrofuran-3-carboxylic acid chloride.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0°C to room temperature), and reaction time (several hours).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluoroethyl group can enhance binding affinity and selectivity, while the piperazine and tetrahydrofuran rings contribute to the overall molecular stability and bioavailability.
Comparison with Similar Compounds
(4-(2-Chloroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
(4-(2-Methoxyethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone: Contains a methoxyethyl group instead of a fluoroethyl group.
Uniqueness:
- The presence of the fluoroethyl group in (4-(2-Fluoroethyl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs. Fluorine atoms can enhance metabolic stability and improve the pharmacokinetic properties of the compound.
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O2/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVDUOMEQCIOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(CC2)CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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